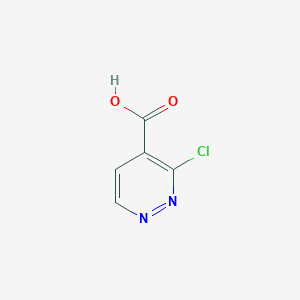

3-Chloropyridazine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIPMDIMBLOAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617946 | |

| Record name | 3-Chloropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023307-42-7 | |

| Record name | 3-Chloropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloropyridazine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3-chloropyridazine-4-carboxylic acid, a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The document is structured to provide researchers, medicinal chemists, and process development scientists with a detailed understanding of the strategic considerations, mechanistic underpinnings, and practical execution of viable synthetic routes. Three core pathways are discussed in-depth: Pathway 1, proceeding via a pyridazinone intermediate; Pathway 2, involving the oxidation of a 4-methyl substituent; and Pathway 3, centered on the hydrolysis of a 4-cyano precursor. Each section includes a discussion of the chemical logic, step-by-step experimental protocols, and a comparative analysis to guide the selection of the most appropriate route based on starting material availability, scalability, and safety considerations.

Introduction

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in a variety of non-covalent interactions with biological targets.[1] Specifically, this compound (CAS No. 1023307-42-7) serves as a versatile intermediate for the synthesis of a diverse range of more complex molecules. The presence of three distinct functional handles—the chlorinated pyridazine ring, the carboxylic acid, and the reactive C-H positions—allows for sequential and regioselective derivatization, making it a valuable starting point for the construction of compound libraries in drug discovery programs. This guide aims to consolidate and elucidate the most effective and scientifically sound methods for its preparation.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway is often dictated by the availability and cost of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. Below is a summary of the three primary pathways detailed in this guide.

| Pathway | Key Precursor | Core Transformations | Key Advantages | Potential Challenges |

| 1: The Pyridazinone Route | 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | 1. Cyclocondensation2. Chlorination | Convergent; builds the core heterocycle early. | Potential for side reactions during cyclization. |

| 2: The Oxidation Route | 3-Chloro-4-methylpyridazine | 1. Chlorination2. Side-chain oxidation | Utilizes a commercially available starting material. | Oxidation can require harsh conditions and may have moderate yields. |

| 3: The Nitrile Hydrolysis Route | 3-Chloro-4-cyanopyridazine | 1. Cyanation2. Nitrile hydrolysis | Hydrolysis is typically a high-yielding final step. | Synthesis of the cyanopyridazine precursor can be multi-step. |

Pathway 1: The Pyridazinone Route

This pathway is arguably one of the most direct approaches, constructing the pyridazine ring with the required carboxylic acid functionality (or a precursor) in place, followed by a standard chlorination reaction. The central logic is to form the stable pyridazinone ring system first and then introduce the more reactive chloro substituent.

Logical Framework

The core of this pathway is the cyclocondensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and hydrazine to form the pyridazinone ring.[2] The subsequent chlorination of the 3-oxo position is a classic transformation, readily achieved with reagents like phosphorus oxychloride (POCl₃).[3][4][5]

Experimental Protocols

Step 1a: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate [1]

-

To a stirred solution of dimethyl 2-methylenebutanedioate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield methyl 6-oxohexahydropyridazine-4-carboxylate.

Step 1b: Oxidation to Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate [1]

-

Dissolve the product from Step 1a in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the mixture, maintaining the temperature below 30°C.

-

After the addition is complete, the mixture is stirred at room temperature for several hours.

-

The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford the aromatic pyridazinone.

Step 2: Hydrolysis to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid [6]

-

Suspend the methyl ester from Step 1b in an aqueous solution of a base (e.g., 2M NaOH) or acid (e.g., 6M HCl).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the hydrolysis is complete.

-

Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of approximately 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-oxo-2,3-dihydropyridazine-4-carboxylic acid.[7]

Step 3: Chlorination to this compound [3][4]

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and reactive reagents.

-

To a flask charged with 3-oxo-2,3-dihydropyridazine-4-carboxylic acid, add phosphorus oxychloride (POCl₃) in excess.

-

Heat the reaction mixture to reflux (approximately 105-110°C) for 3-5 hours.

-

After cooling to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then very cautiously quenched by pouring it onto crushed ice.

-

The aqueous solution is neutralized with a solid base (e.g., sodium bicarbonate) or a concentrated aqueous base solution, keeping the temperature low.

-

The precipitated product is collected by filtration, washed thoroughly with water, and dried to give this compound.

Pathway 2: The Oxidation Route

This pathway leverages a commercially available or readily synthesized 4-methylpyridazine derivative. The strategy involves establishing the chloro-substituted pyridazine core first, followed by oxidation of the methyl group to the carboxylic acid.

Logical Framework

The key steps are the chlorination of a 4-methyl-3(2H)-pyridazinone to form 3-chloro-4-methylpyridazine, followed by a strong oxidation of the methyl group. This approach is advantageous if 3-chloro-4-methylpyridazine is readily accessible.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-methylpyridazine [3]

-

Dissolve 4-methyl-3(2H)-pyridazinone in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 90°C) for 3 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

-

Carefully pour the residue into an ice/water mixture and basify with a 4N NaOH solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-chloro-4-methylpyridazine.[8]

Step 2: Oxidation to this compound [9]

-

Caution: This reaction can be highly exothermic and should be performed with care.

-

Add 3-chloro-4-methylpyridazine to concentrated sulfuric acid in an ice bath.

-

While stirring vigorously, add an oxidant such as potassium permanganate (KMnO₄) portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Decolorize any remaining permanganate with a reducing agent (e.g., sodium bisulfite solution).

-

The precipitated product is collected by filtration, washed with water, and dried.

Pathway 3: The Nitrile Hydrolysis Route

This pathway involves the synthesis of a 3-chloro-4-cyanopyridazine intermediate, which is then hydrolyzed to the target carboxylic acid. The hydrolysis of a nitrile is often a clean and high-yielding transformation, making this an attractive final step.

Logical Framework

The main challenge in this route is the synthesis of the 3-chloro-4-cyanopyridazine precursor. One common method to introduce a cyano group is through the dehydration of a corresponding carboxamide. The final hydrolysis step can be performed under either acidic or basic conditions.[10][11]

Experimental Protocols

(Note: The synthesis of the 3-chloro-4-cyanopyridazine precursor may require a multi-step sequence, for which a representative protocol is provided.)

Step 1: Synthesis of 3-Chloropyridazine-4-carboxamide (Hypothetical Intermediate)

-

Starting from this compound (prepared via Pathway 1 or 2), convert it to the acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

The crude acid chloride is then reacted with aqueous ammonia to form the amide.

Step 2: Synthesis of 3-Chloro-4-cyanopyridazine [12]

-

Suspend 3-chloropyridazine-4-carboxamide in a solvent such as tetrahydrofuran (THF).

-

Add a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

-

The reaction is typically stirred at room temperature or gently heated until completion.

-

The reaction is quenched with water or an ice/water mixture, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield 3-chloro-4-cyanopyridazine.

Step 3: Hydrolysis to this compound [10][11]

-

Acidic Hydrolysis:

-

Heat the nitrile under reflux with an aqueous acid, such as 6M hydrochloric acid or 50% sulfuric acid.

-

Continue heating until the reaction is complete (TLC or LC-MS monitoring).

-

Cool the mixture, and the product will often precipitate. Collect by filtration, wash with cold water, and dry.

-

-

Basic Hydrolysis:

-

Heat the nitrile under reflux with an aqueous base, such as 4M sodium hydroxide.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Conclusion and Recommendations

This guide has detailed three robust and scientifically validated pathways for the synthesis of this compound.

-

Pathway 1 (The Pyridazinone Route) is recommended for its convergent and direct approach to the core structure, especially when the necessary dicarbonyl starting materials are accessible.

-

Pathway 2 (The Oxidation Route) offers a practical alternative, particularly when 3-chloro-4-methylpyridazine is available as a starting material. However, the oxidation step may require careful optimization to achieve high yields and purity.

-

Pathway 3 (The Nitrile Hydrolysis Route) is an excellent choice if a reliable method for the synthesis of the 3-chloro-4-cyanopyridazine intermediate is established, as the final hydrolysis step is typically efficient and high-yielding.

The selection of the optimal pathway will ultimately depend on a laboratory's specific resources, scale requirements, and expertise. All three routes employ standard organic transformations and provide a solid foundation for the reliable production of this valuable heterocyclic building block.

References

- 1. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. 3-Chloro-4-methylpyridazine | 68206-04-2 [chemicalbook.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.uniss.it [iris.uniss.it]

- 7. 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | C5H4N2O3 | CID 12338786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-4-methylpyridazine | 68206-04-2 [sigmaaldrich.com]

- 9. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 11. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]

- 12. 4-Chloro-3-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 3-Chloropyridazine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloropyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound (CAS No. 1023307-42-7) is a halogenated pyridazine derivative that serves as a crucial building block in medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic and structural features, arising from the electron-deficient pyridazine ring coupled with a carboxylic acid and a chlorine substituent, make it a versatile synthon for creating complex molecular architectures. In the realm of drug development, pyridazine and related heterocyclic scaffolds are integral to the design of novel therapeutic agents, including those with anticancer properties.[6] The carboxylic acid moiety, in particular, is a key functional group that can influence a molecule's solubility, bioavailability, and target-binding interactions through hydrogen bonding and ionization.[7]

This guide provides a comprehensive overview of the core , offering field-proven insights and detailed experimental frameworks. The objective is to equip researchers with the foundational knowledge required to effectively handle, characterize, and utilize this compound in their research endeavors.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The key identifiers and structural representation of this compound are outlined below.

-

IUPAC Name: this compound[4]

-

Synonyms: 3-Chloro-4-pyridazinecarboxylic acid, 4-Pyridazinecarboxylic acid, 3-chloro-[1][4]

Caption: Figure 1. Chemical Structure of this compound

Core Physicochemical Properties

The following table summarizes the key physicochemical data available for this compound. These parameters are fundamental for designing experimental conditions, predicting behavior in biological systems, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 158.54 g/mol | [1][3][5] |

| Density | 1.58 g/cm³ | [1] |

| Boiling Point | 412.258 °C (at 760 mmHg) | [1] |

| Flash Point | 203.127 °C | [1] |

| Melting Point | Data not available. Requires experimental determination. | |

| pKa | Data not available. Requires experimental determination. | |

| Solubility | Data not available. Requires experimental determination. | |

| Appearance | Solid (typical for similar small molecule carboxylic acids) | |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Profile (Theoretical)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of the carboxylic acid and the chloro-pyridazine ring.

-

O-H Stretch: A very broad band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[8][9]

-

C=O Stretch: A strong, sharp absorption peak is expected between 1690-1760 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[8][9]

-

C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively, associated with the carboxylic acid group.[8]

-

Aromatic C=C/C=N Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region, although it can sometimes be weak or obscured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

-

Pyridazine Ring Protons: Two distinct signals are expected in the aromatic region (typically 7.5-9.5 ppm). Due to the electron-withdrawing nature of the ring nitrogens, chlorine, and carboxylic acid group, these protons will be significantly deshielded. Their splitting pattern will depend on their coupling constants.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the highly deshielded region of 160-180 ppm.[10]

-

Pyridazine Ring Carbons: Four distinct signals are expected in the 120-160 ppm range. The carbons directly attached to the electronegative chlorine and nitrogen atoms will be the most deshielded.

-

Experimental Protocols for Physicochemical Characterization

For properties where data is unavailable, standardized experimental protocols are necessary. The following methodologies are designed to be self-validating and provide reliable data.

Protocol for Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range suggests a highly pure compound, while a broad and depressed range indicates the presence of impurities. The capillary method is a standard, reliable technique requiring minimal sample.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Caption: Figure 2. Workflow for Melting Point Determination.

Protocol for pKa Determination via Potentiometric Titration

Causality: The pKa value is the negative log of the acid dissociation constant and is fundamental to understanding a compound's ionization state at a given pH. This property governs solubility, membrane permeability, and receptor interactions in drug development. Potentiometric titration provides a precise measure of pKa by monitoring pH changes during neutralization.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and a magnetic stirrer.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or automatic titrator.

-

Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Calculation: The pH at the half-equivalence point (the point where half of the acid has been neutralized) is equal to the pKa of the compound. This can be determined from the midpoint of the steepest part of the curve or by calculating the first derivative of the curve.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous solubility, as it ensures that equilibrium is reached between the solid and dissolved states.

Methodology:

-

Sample Addition: Add an excess amount of this compound to a vial containing a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 to simulate physiological conditions).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary experiment can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the sample (using a filter that does not bind the analyte) to obtain a clear, saturated solution.

-

Quantification: Accurately dilute an aliquot of the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or µM.

Stability and Storage

While specific stability studies for this compound are not published, general principles for heterocyclic carboxylic acids apply.

-

Chemical Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to high temperatures, strong bases (which could promote decarboxylation or ring-opening), or strong reducing agents should be avoided. Stability studies on similar pyridazine and pyridine compounds have shown them to be chemically robust under controlled conditions.[11][12]

-

Recommended Storage: To ensure long-term integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[2] This minimizes degradation from atmospheric moisture and potential thermal decomposition.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its physicochemical properties—both known and those requiring experimental determination—are the guiding parameters for its successful application. The density, boiling point, and predicted spectral characteristics provide a solid foundation for its identification and handling. By employing the robust experimental protocols detailed in this guide for determining melting point, pKa, and solubility, researchers can generate the critical data needed to unlock the full potential of this versatile building block in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. 3-Chloropyridazine-4-carboxylicacid | CAS 1023307-42-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 1023307-42-7|this compound|BLD Pharm [bldpharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound,(CAS# 1023307-42-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sefh.es [sefh.es]

Introduction: The Strategic Value of a Halogenated Pyridazine Scaffold

An In-Depth Technical Guide to 3-Chloropyridazine-4-carboxylic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, and applications, grounded in established chemical principles and supported by authoritative references.

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure is characterized by a pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties and hydrogen bonding capabilities. The strategic placement of a chlorine atom at the 3-position and a carboxylic acid at the 4-position creates a versatile scaffold. The chlorine acts as a functional handle for nucleophilic substitution or cross-coupling reactions, while the carboxylic acid provides a key point for amide bond formation, esterification, or salt formation to modulate physicochemical properties like solubility.[1] This dual functionality makes it a valuable starting material for constructing more complex molecules with potential therapeutic applications.[2]

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical research. The definitive identifier for this compound is its CAS Registry Number.

Chemical Structure and Identifiers

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

} Caption: Chemical Structure of this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1023307-42-7 | [3][4][5][6] |

| Molecular Formula | C₅H₃ClN₂O₂ | [3][4][6] |

| Molecular Weight | 158.54 g/mol | [3][5] |

| Synonyms | 3-Chloro-4-pyridazinecarboxylic acid | [6] |

| MDL Number | MFCD13193443 | [5][6] |

Physicochemical Data

This data is crucial for designing experimental conditions, including reaction setups and purification strategies.

| Property | Value | Source(s) & Notes |

| Appearance | White to off-white solid | (Typical for similar crystalline organic acids) |

| Purity | ≥95% | (Typical specification from commercial suppliers)[5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | (Inferred from structure and general properties of carboxylic acids) |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the material. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridazine ring. The carboxylic acid proton will appear as a broad singlet significantly downfield (>10 ppm), which is exchangeable with D₂O. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the chlorine, nitrogen, and carboxylic acid groups.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 160-185 ppm range.[7] The four carbons of the pyridazine ring will resonate in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Confirms the presence of the hydrogen-bonded carboxylic acid dimer.[8] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the C-H bonds on the pyridazine ring.[9] |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 (strong) | A strong, sharp peak characteristic of the carbonyl group.[7][8] |

| C=N and C=C Stretches (Aromatic Ring) | 1600 - 1450 | Multiple bands confirming the heterocyclic aromatic core. |

A Plausible Synthetic Pathway and Protocol

While multiple synthetic routes may exist, a common and logical approach for preparing pyridazine carboxylic acids involves the oxidation of an alkyl-substituted precursor. This strategy leverages readily available starting materials. A patent for a structurally related isomer outlines a similar process, which we adapt here as a representative example.[10]

Retrosynthetic Analysis and Workflow

The synthesis hinges on the selective oxidation of a methyl group at the 4-position of a 3-chloro-4-methylpyridazine precursor. This precursor can, in turn, be derived from the corresponding pyridazinone.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

} Caption: Workflow for the synthesis of the target compound via oxidation.

Experimental Protocol: Oxidation of 3-Chloro-4-methylpyridazine

This protocol is a generalized procedure and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Reaction Setup

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-chloro-4-methylpyridazine (1.0 eq) and a suitable solvent such as sulfuric acid or a mixture of water and pyridine.

-

Cool the mixture in an ice-water bath to 0-5 °C.

Causality: The use of a strong acid like H₂SO₄ can protonate the pyridazine ring, increasing its stability towards the strong oxidizing conditions. Cooling is essential to control the exothermic nature of the oxidation reaction.

Step 2: Addition of Oxidant

-

Prepare a solution or slurry of a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~3-4 eq), in water.

-

Add the oxidant solution dropwise to the cooled reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

Causality: Potassium permanganate is a powerful oxidant capable of converting an alkyl side chain to a carboxylic acid. Slow, controlled addition is critical to prevent a runaway reaction and ensure selectivity.

Step 3: Reaction and Monitoring

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

-

The reaction progress can be monitored by the disappearance of the starting material spot and the appearance of a more polar product spot on a TLC plate.

Step 4: Workup and Quenching

-

Cool the reaction mixture back to 0-5 °C.

-

Carefully quench the excess oxidant by the slow addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color of permanganate disappears and the brown manganese dioxide precipitate forms.

Causality: Quenching is a critical safety step to neutralize the reactive oxidant before product isolation.

Step 5: Isolation and Purification

-

Filter the mixture to remove the manganese dioxide solids.

-

Adjust the pH of the filtrate to acidic (pH 2-3) using concentrated HCl. The product should precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Applications in Medicinal Chemistry

The structural motifs within this compound make it a highly strategic building block in drug discovery programs.

Role as a Bioisostere and Scaffold

The pyridazine ring is a common bioisostere for other aromatic systems, like phenyl or pyridine rings. Its two nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets such as enzymes and receptors. The carboxylic acid group is one of the most important functional groups in pharmaceuticals, often responsible for binding to key residues in a target's active site or for imparting necessary water solubility for favorable pharmacokinetics.[1][11]

Vector for Synthetic Elaboration

The true power of this molecule lies in its capacity for diversification. The chlorine and carboxylic acid groups are orthogonal handles for a wide array of chemical transformations.

dot graph "Application_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

} Caption: Synthetic utility as a dual-functional building block.

-

Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides. This is a cornerstone of modern medicinal chemistry.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring activates the chlorine atom for SNAr reactions with various nucleophiles, such as amines, thiols, or alkoxides, allowing for the introduction of new substituents at the 3-position.

-

Palladium-Catalyzed Cross-Coupling: The chloro-substituent can participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, enabling the formation of carbon-carbon or carbon-nitrogen bonds to build molecular complexity.[12]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

GHS Hazard Identification

Based on available data, this compound is classified with the following hazards:

| GHS Classification | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [13] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [13] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [13] |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | [13] |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C under an inert atmosphere for long-term stability.[5][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound,(CAS# 1023307-42-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 1023307-42-7|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Chloropyridazine-4-carboxylicacid | CAS 1023307-42-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 11. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]

- 12. mdpi.com [mdpi.com]

- 13. chemical-label.com [chemical-label.com]

- 14. fishersci.com [fishersci.com]

spectroscopic data for 3-Chloropyridazine-4-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloropyridazine-4-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, functionalized with a chlorine atom and a carboxylic acid group, makes it a versatile building block for the synthesis of novel bioactive molecules. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry where molecular identity is directly linked to therapeutic activity and safety. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a detailed interpretation grounded in fundamental principles and experimental evidence.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following IUPAC-recommended numbering scheme for the this compound molecule will be used throughout this guide.

Solubility Profile of 3-Chloropyridazine-4-carboxylic Acid: A Technical Guide to Experimental Determination and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the determinants of its journey from a laboratory curiosity to a clinical candidate. Among these, solubility stands as a cornerstone physicochemical parameter. For heterocyclic compounds like 3-Chloropyridazine-4-carboxylic acid, a versatile building block in medicinal chemistry, understanding its solubility in various organic solvents is not merely an academic exercise; it is a critical enabler for synthesis, purification, formulation, and ultimately, bioavailability. This guide provides a comprehensive framework for elucidating the solubility profile of this compound, moving beyond mere data points to explain the underlying principles and experimental causality.

Physicochemical Landscape of this compound

A thorough understanding of a molecule's structure is the first step in predicting and interpreting its solubility.

-

Molecular Structure:

-

Molecular Weight: 158.54 g/mol [1]

-

Core Components: The molecule integrates a pyridazine ring, a carboxylic acid group, and a chlorine atom. The pyridazine ring, an aromatic heterocycle with two adjacent nitrogen atoms, imparts a significant dipole moment and hydrogen bonding acceptor capabilities.[3][4] The carboxylic acid group is a potent hydrogen bond donor and acceptor and can be ionized to a carboxylate, drastically altering polarity. The chlorine atom adds to the molecule's overall polarity.

This combination of functional groups suggests that this compound is a polar molecule. Its solubility will be dictated by a complex interplay of dipole-dipole interactions, hydrogen bonding, and potential acid-base chemistry with the solvent.

The "Like Dissolves Like" Principle: A Mechanistic View

The solubility of a solid in a liquid is governed by the thermodynamics of solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, we can anticipate:

-

Favorable interactions with polar solvents: Solvents capable of hydrogen bonding (e.g., alcohols) or with large dipole moments (e.g., DMSO, DMF) are expected to be effective.[5]

-

Poor interactions with non-polar solvents: Non-polar solvents like hexane or toluene lack the ability to form strong interactions with the polar functional groups of the molecule, leading to predicted low solubility.[3]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and direct measurement of a saturated state.[5][6]

Recommended Organic Solvents for Screening:

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with both the pyridazine nitrogens and the carboxylic acid group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Possess large dipole moments to interact with the polar nature of the solute. DMSO is often an excellent solvent for pyridazine derivatives.[7] |

| Low-Polarity | Ethyl Acetate | Represents an intermediate polarity, useful for purification considerations. |

| Non-Polar | Toluene, Heptane | Establishes a baseline for solubility in hydrocarbon-like environments. |

Step-by-Step Isothermal Shake-Flask Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium with a saturated solution.[6]

-

Equilibration: Place the vials in an isothermal shaker bath set to a precise temperature (e.g., 25 °C and 37 °C are common for pharmaceutical relevance).[8] Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.[5]

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.

Diagram of the Experimental Workflow:

References

- 1. 6-Chloropyridazine-4-carboxylic acid | C5H3ClN2O2 | CID 21113014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. mdpi.com [mdpi.com]

- 8. solubility experimental methods.pptx [slideshare.net]

The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and History of 3-Chloropyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic properties and structural features have led to the development of a diverse array of biologically active compounds. Among the vast landscape of pyridazine derivatives, 3-Chloropyridazine-4-carboxylic acid stands out as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of this important heterocyclic compound.

While the parent pyridazine was first synthesized in 1895 by Tauber, the journey to specifically functionalized derivatives like this compound is a more recent chapter in the history of heterocyclic chemistry.[2][3] The introduction of a chlorine atom at the 3-position and a carboxylic acid at the 4-position creates a versatile intermediate with two reactive sites, enabling a wide range of chemical transformations.

The Elusive Discovery: Unraveling the Origins

Pinpointing the exact first synthesis of this compound (CAS No. 1023307-42-7) in the scientific literature is a challenging endeavor. Early research on pyridazines focused on the parent heterocycle and its more straightforward derivatives.[4] The targeted synthesis of a molecule with the specific substitution pattern of this compound likely emerged from the growing interest in functionalized pyridazines as pharmacophores in the latter half of the 20th century and the early 21st century.

While a singular, seminal publication detailing its initial discovery is not readily apparent from a broad survey of the literature, its appearance in the catalogs of chemical suppliers and its utilization in modern patent applications for the synthesis of novel pharmaceutical agents indicate its established role as a key intermediate. The lack of a prominent, named reaction for its synthesis suggests that its initial preparation was likely achieved through the application and adaptation of more general methods for the synthesis of substituted pyridazines.

Synthetic Strategies: From General Principles to a Specific Target

The synthesis of the pyridazine core typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.[2] The specific synthesis of this compound, however, requires a more nuanced approach to introduce the desired chloro and carboxyl functionalities with the correct regiochemistry.

While a definitive, originally published detailed protocol for this specific molecule is not available in the searched literature, a plausible and commonly employed synthetic strategy can be retrospectively constructed based on established pyridazine chemistry. One such logical pathway would involve the cyclization of a suitably substituted 1,4-dicarbonyl precursor followed by chlorination.

A hypothetical, yet chemically sound, synthetic approach is outlined below. This protocol is based on general principles of pyridazine synthesis and is intended to be illustrative of the chemical logic that would have been employed in its initial preparation.

Illustrative Synthetic Pathway

A potential synthetic route to this compound could start from a precursor that already contains the carbon backbone and the functionalities that can be converted to the desired groups.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology (Illustrative)

Step 1: Synthesis of a Pyridazinone Intermediate

-

Reactants: A suitable 1,4-dicarbonyl compound bearing a precursor to the carboxylic acid group (e.g., an ester) is reacted with hydrazine hydrate.

-

Conditions: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, often with heating.

-

Mechanism: The reaction proceeds via a condensation reaction to form a dihydropyridazine, which then oxidizes to the more stable aromatic pyridazinone ring.

Step 2: Chlorination of the Pyridazinone

-

Reactant: The pyridazinone intermediate is treated with a chlorinating agent.

-

Reagent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

-

Conditions: The reaction is typically performed neat or in a high-boiling inert solvent at elevated temperatures.

-

Outcome: The hydroxyl group of the pyridazinone is replaced by a chlorine atom, yielding a 3-chloropyridazine derivative.

Step 3: Hydrolysis to the Carboxylic Acid

-

Reactant: The resulting 3-chloropyridazine with a carboxylic acid ester at the 4-position is subjected to hydrolysis.

-

Conditions: This can be achieved under either acidic or basic conditions. Basic hydrolysis using an aqueous solution of a base like sodium hydroxide, followed by acidification, is a common method.

-

Product: The ester group is hydrolyzed to the corresponding carboxylic acid, yielding the final product, this compound.

Modern Applications and Future Outlook

The true significance of this compound lies in its utility as a versatile building block in contemporary drug discovery. The presence of the chloro and carboxylic acid groups allows for a variety of subsequent chemical modifications.

-

The Chlorine Atom: The chlorine at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, including amines, alcohols, and thiols. This is a key step in the synthesis of many complex drug candidates.

-

The Carboxylic Acid Group: The carboxylic acid at the 4-position can be readily converted into esters, amides, and other derivatives. This functional group is often crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Recent patent literature highlights the use of this compound and its derivatives in the synthesis of inhibitors for various biological targets. For instance, derivatives of pyridazine carboxylic acids have been explored for their potential as anti-inflammatory agents and in other therapeutic areas.[5]

The continued exploration of the chemical space around the pyridazine scaffold ensures that this compound will remain a valuable and sought-after intermediate for the foreseeable future. Its straightforward, albeit not definitively documented, synthesis and its versatile reactivity make it an indispensable tool for medicinal chemists striving to develop the next generation of therapeutics.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1023307-42-7 |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in many organic solvents |

Conclusion

While the precise moment of its "discovery" may be lost to the annals of routine synthetic chemistry, the importance of this compound is undeniable. Its emergence is a testament to the ongoing quest for novel molecular architectures in the pursuit of new medicines. This technical guide, by piecing together the likely synthetic strategies and highlighting its modern applications, provides a valuable resource for researchers and scientists working at the forefront of drug discovery and development. The continued investigation into the reactivity and applications of this versatile building block will undoubtedly lead to the creation of new and impactful therapeutic agents.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. Pyridazine - Wikipedia [en.wikipedia.org]

- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-Chloropyridazine-4-carboxylic Acid in Drug Discovery

An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This technical guide explores the potential biological activity of a specific, under-researched derivative: 3-Chloropyridazine-4-carboxylic acid. While direct biological data on this compound is scarce, a comprehensive analysis of its structural features and the well-documented activities of related pyridazine analogues allows for the formulation of strong hypotheses regarding its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document synthesizes current knowledge, proposes key mechanisms of action, and provides detailed experimental protocols to guide future research and development efforts.

The Pyridazine Core: A Foundation for Bioactivity

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly attractive for drug design.[3] Its high dipole moment, capacity for robust hydrogen bonding, and ability to serve as a bioisosteric replacement for phenyl or other heterocyclic rings have cemented its role in modern medicinal chemistry.[3] Pyridazine derivatives are known to exhibit a vast spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and enzyme-inhibiting activities.[4][5][6] Marketed drugs such as the antidepressant Minaprine and the tyrosine kinase inhibitor Ponatinib feature pyridazine-based structures, underscoring the clinical and commercial viability of this scaffold.[3][5]

The subject of this guide, this compound, combines this potent core with two critical functional groups:

-

A Chlorine Atom (C3 position): This halogen can act as a key pharmacophoric element, participating in halogen bonding or serving as a potential leaving group for covalent modification of biological targets. Its electron-withdrawing nature also modulates the electronic profile of the entire ring system.

-

A Carboxylic Acid (C4 position): This group is a strong hydrogen bond donor and acceptor and can form ionic interactions. It is a common feature in many enzyme inhibitors, where it often anchors the molecule within a target's active site.

This unique combination suggests that this compound is a compelling candidate for biological screening.

Postulated Biological Activity I: Anticancer Potential

A significant body of research points to the anticancer potential of pyridazine derivatives.[1][2] These compounds have been shown to target a diverse array of processes integral to cancer progression, including aberrant cell signaling, tumor metabolism, and epigenetic modifications.[2]

Hypothesized Mechanism: Kinase Inhibition

One of the most promising avenues for pyridazine-based anticancer agents is the inhibition of protein kinases, particularly those in the vascular endothelial growth factor receptor (VEGFR) family.[7] VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several pyridazinone-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[7][8]

The structure of this compound is amenable to binding within the ATP-binding pocket of kinases. The pyridazine core can form crucial hydrogen bonds with the "hinge" region of the kinase, while the carboxylic acid group could interact with conserved lysine or aspartate residues, a common binding motif for kinase inhibitors.

Caption: Hypothesized mechanism of action for this compound as a VEGFR-2 inhibitor.

Protocol: VEGFR-2 Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for screening kinase inhibitors in a high-throughput format. The causality behind this choice lies in its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds, making it a trustworthy standard in drug discovery.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

-

Dilute recombinant human VEGFR-2 enzyme and a biotinylated peptide substrate (e.g., Biotin-poly-GT) in the kinase buffer.

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in kinase buffer. Staurosporine is used as a positive control inhibitor.

-

Prepare an ATP solution in kinase buffer to a final concentration that approximates the Michaelis-Menten constant (Km) for the enzyme.

-

-

Kinase Reaction:

-

To a low-volume 384-well plate, add 2 µL of the diluted compound.

-

Add 4 µL of the VEGFR-2 enzyme/peptide substrate mix.

-

Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the kinase reaction by adding 4 µL of the ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of HTRF detection buffer containing Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor). The streptavidin binds the biotinylated substrate, and the antibody binds only if the substrate is phosphorylated.

-

Incubate for 60 minutes in the dark.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of substrate phosphorylation.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for high-concentration staurosporine).

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Postulated Biological Activity II: Antimicrobial Effects

Pyridazine and pyridazinone derivatives have been consistently reported to possess significant antibacterial and antifungal properties.[8][9][10][11] This dual-activity profile is particularly valuable, as cancer patients are often immunocompromised and susceptible to opportunistic infections.[8]

Hypothesized Mechanism: Disruption of Essential Bacterial Processes

The exact antimicrobial mechanisms of pyridazines are varied, but they are often attributed to the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall integrity. The acidic nature of this compound may facilitate its transport into the bacterial cytoplasm, where it could interfere with pH homeostasis or chelate metal ions crucial for enzymatic function.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold-standard for determining the MIC of a potential antimicrobial agent. Its self-validating system includes positive and negative growth controls, ensuring the reliability of the results.

Methodology:

-

Strain Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on appropriate agar plates.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL.

-

Compound Plating:

-

Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the test compound (dissolved in DMSO and diluted in CAMHB) to the first column, creating a starting concentration.

-

Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the growth control.

General Experimental Workflow & Data Presentation

A logical, phased approach is critical for evaluating a new chemical entity. The following workflow outlines a standard screening cascade.

Caption: A phased experimental workflow for the biological evaluation of this compound.

Data Summary Table:

All quantitative results from these assays should be summarized for clear comparison.

| Assay Type | Target/Organism | Endpoint | Result (Test Compound) | Result (Control) |

| Kinase Inhibition | VEGFR-2 | IC₅₀ (µM) | [Insert Data] | [Staurosporine IC₅₀] |

| Antimicrobial | S. aureus | MIC (µg/mL) | [Insert Data] | [Vancomycin MIC] |

| Antimicrobial | E. coli | MIC (µg/mL) | [Insert Data] | [Ciprofloxacin MIC] |

| Anti-inflammatory | COX-2 | IC₅₀ (µM) | [Insert Data] | [Celecoxib IC₅₀] |

Conclusion and Future Directions

This compound is a molecule of significant interest, positioned at the intersection of a privileged chemical scaffold and key therapeutic areas. Based on a robust analysis of related structures, it is a strong candidate for investigation as a novel anticancer, antimicrobial, and anti-inflammatory agent. The immediate path forward involves the synthesis and purification of the compound, followed by execution of the screening protocols detailed in this guide. Positive results would warrant a comprehensive lead optimization campaign, focusing on systematic modifications of the pyridazine core to establish a clear structure-activity relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties. The exploration of this compound could unlock new avenues for treating complex diseases.

References

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. jocpr.com [jocpr.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloropyridazine-4-carboxylic acid structural analogs and derivatives

An In-depth Technical Guide to 3-Chloropyridazine-4-carboxylic Acid: Structural Analogs and Derivatives in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, the strategic development of its structural analogs, and the resulting biological activities, with a particular focus on applications in drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine nucleus, a 1,2-diazine ring, is a privileged scaffold in drug discovery. Its unique electronic properties, including its π-deficient nature and the presence of two adjacent nitrogen atoms, make it an attractive core for designing molecules with diverse pharmacological profiles.[1] The nitrogen atoms act as hydrogen bond acceptors and sites for protonation, enhancing solubility and receptor interactions.[1] The chlorine substituent on the pyridazine ring is a versatile synthetic handle, allowing for a wide range of chemical modifications, which is crucial for developing structure-activity relationships (SAR).[2] This guide will focus specifically on this compound and its derivatives, exploring their synthesis and therapeutic potential.

Synthesis of the this compound Scaffold

The core scaffold, this compound (CAS No. 1023307-42-7), is a key starting material for the synthesis of a multitude of derivatives.[3] While specific synthesis routes for this exact molecule are not extensively detailed in the provided literature, general methods for the synthesis of related chloropyridazines can be adapted. For instance, the synthesis of 3-chloropyridazine can be achieved by treating 3(2H)-pyridazinone with phosphorus oxychloride.[4][5] A similar approach involving the chlorination of a corresponding pyridazinone precursor with a carboxylic acid or ester group at the 4-position would be a logical synthetic strategy.

The molecular formula of this compound is C5H3ClN2O2, and its molecular weight is 158.54.[3] For laboratory use, it is typically stored under an inert atmosphere at 2-8°C.[3]

Key Structural Analogs and Derivatives: A Focus on Anticancer Agents

The modification of the this compound core has led to the development of potent therapeutic agents, particularly in oncology. A prominent strategy involves the molecular hybridization of the chloropyridazine scaffold with other pharmacologically active moieties.[1]

Chalcone Hybrids of Chloropyridazine

A recent study highlighted the design and synthesis of novel 4-chloropyridazinoxyphenyl conjugates, which demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting PARP-1 (Poly(ADP-ribose)polymerase-1).[1] PARP-1 is a critical enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways.[1]

The general synthetic approach for these hybrids involves a Claisen-Schmidt condensation. This reaction conjugates a 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde intermediate with various substituted acetophenones.[1] Although this example uses a 3,6-disubstituted pyridazine, the principles of derivatization are applicable to the 3-chloro-4-carboxylic acid core, where the carboxylic acid group can be converted to other functional groups to participate in similar coupling reactions.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these chloropyridazine derivatives is highly dependent on the nature and position of substituents. For instance, in a series of 4-chloropyridazinoxyphenyl-aromatic ketone hybrids, a derivative with a 3-acetamidobenzoyl substituent showed the best activity against the A375 melanoma cell line.[1] Another compound with a 4-methylbenzoyl group exhibited superior potential against the HCT116 colon cancer cell line.[1] This underscores the importance of systematic structural modifications to optimize biological activity.

The following table summarizes the anticancer activity of selected chloropyridazine hybrids.

| Compound ID | R-Group on Ketone | Target Cell Line | Key Finding | Reference |

| 3e | 3-acetamidobenzoyl | A375 (Melanoma) | Best antitumor activity in this cell line | [1] |

| 3b | 4-methylbenzoyl | HCT116 (Colon) | Superior anticancer potential | [1] |

Mechanism of Action: Apoptosis Induction

The anticancer effects of these compounds are linked to their ability to induce apoptosis (programmed cell death). This was confirmed by measuring the levels of key pro-apoptotic and anti-apoptotic proteins.[1] Treatment with active compounds led to the upregulation of pro-apoptotic proteins like p53, BAX, caspase 3, and caspase 6, and the downregulation of anti-apoptotic proteins such as BCL-2.[1]

The workflow for investigating the apoptotic pathway is visualized below.

Caption: Workflow for investigating apoptosis induction by chloropyridazine derivatives.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Amide Derivatives

A common derivatization of the this compound core involves the formation of an amide bond with various amines. This can be achieved through standard peptide coupling procedures.

Objective: To synthesize an amide derivative of this compound.

Materials:

-

This compound

-

Substituted amine (R-NH2)

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the substituted amine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired amide derivative.

The following diagram illustrates this general synthetic workflow.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1023307-42-7|this compound|BLD Pharm [bldpharm.com]

- 4. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-CHLOROPYRIDAZINE | 1120-95-2 [chemicalbook.com]

literature review on 3-Chloropyridazine-4-carboxylic acid chemistry

An In-Depth Technical Guide to the Chemistry of 3-Chloropyridazine-4-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a π-deficient pyridazine ring functionalized with a reactive chlorine atom and a versatile carboxylic acid group, this molecule serves as a strategic scaffold for the synthesis of diverse compound libraries. The chlorine at the 3-position is primed for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, while the carboxylic acid at the 4-position provides a handle for amidation, esterification, and other derivatizations. This guide offers a comprehensive exploration of its synthesis, core reactivity, and proven applications, particularly in the development of targeted therapeutics such as PARP-1 and COX inhibitors. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals aiming to leverage the unique chemical attributes of this valuable intermediate.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] The inherent π-deficient nature of the ring, coupled with the ability of the nitrogen atoms to act as hydrogen bond acceptors, endows pyridazine-based molecules with favorable physicochemical and biological properties.[2] These properties are instrumental in modulating interactions with biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][3]

The introduction of a halogen, specifically chlorine, onto the pyridazine core dramatically enhances its utility as a synthetic intermediate.[4] this compound (CAS 1023307-42-7) exemplifies this principle, combining two orthogonal, highly reactive functional groups on a single, compact scaffold.[5][6] This dual functionality allows for sequential and selective chemical modifications, making it an ideal starting point for constructing complex molecules with precisely engineered properties for drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1023307-42-7 | [5][6] |

| Molecular Formula | C₅H₃ClN₂O₂ | [5][7] |

| Molecular Weight | 158.54 g/mol | [5][7] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [7] |

| SMILES | O=C(O)c1cnnc(Cl)c1 | [5] |

| InChI Key | DIIPMDIMBLOAHA-UHFFFAOYSA-N | [7] |

Synthesis of this compound